APC 366 is a synthetic, low-molecular-weight compound classified as a tryptase inhibitor. [] It exhibits high selectivity for human β-tryptase, a serine protease primarily found in mast cells. [, ] This selectivity makes APC 366 a valuable tool for investigating the role of tryptase in various biological processes and disease models.
Future Directions
Structure-Activity Relationship Studies: Further research should focus on understanding the structure-activity relationship of APC 366 and its analogs to design more potent and selective tryptase inhibitors. []
Compound Description: HNAP is a synthetic protease inhibitor. [] HNAP has been shown to inhibit more than 90% of the enzymatic activity of tryptase. []
Relevance: HNAP is structurally related to APC 366, and both compounds function as tryptase inhibitors. Both compounds are mentioned as examples of protease inhibitors that target tryptase. []
Leupeptin
Compound Description: Leupeptin is a naturally occurring protease inhibitor, specifically classified as a peptide aldehyde. [] It is known to inhibit trypsin-like serine and cysteine proteases. [] Leupeptin has been shown to inhibit IgE-dependent histamine release from human lung cells. []
Relevance: Leupeptin, similar to APC 366, exhibits inhibitory effects on tryptase activity and influences histamine release. These shared properties suggest a potential therapeutic overlap in managing allergic inflammation in the respiratory tract. []
N-benzoyl-d,l-arginine-p-nitroanilide
Compound Description: N-benzoyl-d,l-arginine-p-nitroanilide is a synthetic compound commonly employed as a substrate for trypsin-like serine proteases. [] It is structurally similar to the natural substrates of these enzymes and is often used in assays to measure their activity.
Relevance: N-benzoyl-d,l-arginine-p-nitroanilide serves as a substrate for tryptase, the enzyme targeted by APC 366. By acting as a competitive substrate, this compound can indirectly inhibit tryptase activity, affecting histamine release in a manner comparable to APC 366. []
Heparin
Compound Description: Heparin is a naturally occurring glycosaminoglycan known for its anticoagulant properties. It also plays a role in the storage and regulation of tryptase activity within mast cells. [, , ]
Relevance: Heparin is essential for the enzymatic activity and stability of tryptase, the target of APC 366. [, , ] While APC 366 directly inhibits tryptase, understanding heparin's role is crucial as it influences the availability and activity of the enzyme.
Trypsin
Compound Description: Trypsin is a serine protease involved in the digestion of proteins. It shares structural and functional similarities with tryptase, although their substrate specificities differ. [] Trypsin has been shown to induce histamine release from human lung cells, similar to tryptase. []
Relevance: Trypsin serves as a point of comparison for understanding tryptase, the target of APC 366, due to their shared classification as serine proteases. [] Although they have different physiological roles, their similar abilities to induce histamine release highlight the broader impact of serine proteases in allergic responses.
SLIGKV-NH2
Compound Description: SLIGKV-NH2 is a synthetic peptide agonist that specifically activates Proteinase-Activated Receptor 2 (PAR2). [] It mimics the tethered ligand sequence of PAR2 and is commonly used to study PAR2 signaling pathways.
Relevance: SLIGKV-NH2 is relevant to the study of APC 366 because it activates PAR2, a receptor that tryptase can also activate. [] By comparing the effects of APC 366 and SLIGKV-NH2, researchers can better understand the role of PAR2 in tryptase-mediated responses.
tc-LIGRLO-NH2
Compound Description: tc-LIGRLO-NH2 is another synthetic peptide agonist that specifically activates PAR2. [] Like SLIGKV-NH2, it is a valuable tool for investigating PAR2 signaling.
Relevance: tc-LIGRLO-NH2, similar to SLIGKV-NH2, helps to differentiate between PAR2-dependent and PAR2-independent effects of tryptase, the target of APC 366. [] This distinction is crucial for understanding the specific mechanisms through which tryptase contributes to allergic inflammation.
Histamine
Compound Description: Histamine is a biogenic amine involved in various physiological processes, including allergic reactions. It is released from mast cells upon activation, and tryptase has been implicated in modulating its release. [, ]
Relevance: Histamine release is a key downstream effect of tryptase activation, and APC 366, by inhibiting tryptase, can indirectly modulate histamine release. [, ] Understanding the interplay between tryptase, histamine, and APC 366 is critical for developing effective therapies for allergic conditions.
Chlorpheniramine
Compound Description: Chlorpheniramine is a first-generation antihistamine that blocks the action of histamine, primarily at the H1 receptor. [] It is commonly used to relieve allergy symptoms, such as sneezing, runny nose, and itching.
Relevance: Chlorpheniramine serves as a comparative agent to dissect the role of histamine in tryptase-mediated responses, which are inhibited by APC 366. [] By blocking histamine receptors, chlorpheniramine helps to determine the extent to which tryptase's effects are dependent on histamine release.
Metiamide
Compound Description: Metiamide is a histamine H2 receptor antagonist. [] It is used to reduce the production of stomach acid, primarily in the treatment of peptic ulcers.
Relevance: Metiamide, in combination with chlorpheniramine, provides a more complete blockade of histamine's effects, allowing researchers to better understand the specific contributions of tryptase and histamine in allergic responses that APC 366 modulates. []
Ketotifen Fumarate
Compound Description: Ketotifen Fumarate is a second-generation antihistamine that stabilizes mast cells, preventing the release of histamine and other inflammatory mediators. [] It is used to prevent allergic reactions, particularly in asthma and allergic conjunctivitis.
Relevance: Ketotifen Fumarate shares a similar therapeutic goal with APC 366, which is to modulate mast cell activity and downstream inflammatory responses. [] Both compounds highlight the importance of targeting mast cell degranulation in treating allergic diseases.
4-amidinophenyl pyruvic acid
Compound Description: 4-amidinophenyl pyruvic acid is a small molecule inhibitor of trypsin-like serine proteases, including tryptase. [] Its binding mode to tryptase has been elucidated through X-ray crystallography.
Relevance: 4-amidinophenyl pyruvic acid represents a different class of tryptase inhibitors compared to APC 366, highlighting the diversity of chemical structures that can target this enzyme. [] Understanding the binding interactions of different inhibitors with tryptase can guide the development of more potent and selective drugs.
Pentamidine
Compound Description: Pentamidine is an antimicrobial drug used to treat certain types of pneumonia and parasitic infections. It has also been shown to have tryptase inhibitory activity. []
Relevance: Pentamidine, though primarily known for its antimicrobial properties, serves as an example of a "dibasic inhibitor" of tryptase, similar to some of the novel compounds being developed by Axys Pharmaceuticals. [] This connection emphasizes the potential for drug repurposing and the discovery of new therapeutic applications for existing drugs.
BABIM (bis(5-amidino-2-benzimidazolyl)methane)
Compound Description: BABIM is a synthetic compound that acts as a zinc-mediated inhibitor of tryptase. [, ] It chelates zinc ions, which are essential for the catalytic activity of tryptase.
Relevance: BABIM belongs to the class of "Zn2+-mediated inhibitors" of tryptase, showcasing an alternative mechanism of inhibition compared to APC 366. [, ] This diversity in inhibitory mechanisms is valuable in developing new drugs with improved efficacy or safety profiles.
Lactoferrin
Compound Description: Lactoferrin is a multifunctional protein found in various bodily fluids, including milk, saliva, and tears. [, ] It exhibits antimicrobial activity and is also known to inhibit tryptase by acting as a heparin antagonist.
Relevance: Lactoferrin represents a "natural" tryptase inhibitor, unlike the synthetic APC 366. [, ] This finding highlights the body's natural mechanisms for regulating tryptase activity and suggests that mimicking these natural pathways could be a promising avenue for drug development.
Soybean Trypsin Inhibitor (SBTI)
Compound Description: SBTI is a protein derived from soybeans that acts as a potent inhibitor of serine proteases, particularly trypsin and chymotrypsin. [] It is commonly used in research to inhibit protease activity in biological samples and has potential therapeutic applications.
Relevance: SBTI demonstrates the selectivity of protease inhibitors, as it is a more potent inhibitor of chymase than tryptase, the target of APC 366. [] This selectivity highlights the importance of developing compounds that specifically target tryptase to minimize potential side effects.
Z-Ile-Glu-Pro-Phe-CO2Me (ZIGPPM)
Compound Description: ZIGPPM is a synthetic peptide-based inhibitor that exhibits selectivity for chymase over tryptase. [] It is designed to mimic the substrate specificity of chymase, effectively blocking its activity.
Relevance: ZIGPPM, similar to SBTI, emphasizes the need for selective inhibition of tryptase, the target of APC 366, over other proteases like chymase. [] This selectivity is crucial for developing targeted therapies that effectively address tryptase's role in allergic inflammation without disrupting the function of other essential proteases.
Chymostatin
Compound Description: Chymostatin is a natural protease inhibitor isolated from Streptomyces species. [] It exhibits a broad spectrum of inhibition against various proteases, including chymotrypsin, papain, and cathepsins, but is more selective for chymase over tryptase. []
Relevance: Chymostatin further illustrates the importance of selectivity in protease inhibitor development. [] While it inhibits a range of proteases, its preference for chymase over tryptase, the target of APC 366, underscores the need for precise targeting in drug design to achieve optimal therapeutic outcomes.
α1-Antitrypsin
Compound Description: α1-Antitrypsin is a serine protease inhibitor (serpin) found in the blood that protects tissues from excessive inflammation. [] It is the most abundant serpin in human plasma and primarily inhibits neutrophil elastase.
Relevance: α1-Antitrypsin exemplifies the body's endogenous mechanisms for regulating protease activity, including that of tryptase, the target of APC 366. [] Understanding these natural regulatory pathways can provide insights into novel therapeutic strategies for modulating tryptase activity.
Secretory Leukocyte Protease Inhibitor (SLPI)
Compound Description: SLPI is a protein with anti-inflammatory and antimicrobial properties found in various mucosal secretions, including those of the respiratory tract. [] It inhibits a range of proteases, including elastase, cathepsin G, and trypsin.
Relevance: SLPI, like α1-antitrypsin, represents another layer of the body's natural defense against excessive protease activity, which can be targeted by APC 366. [] This natural inhibitor highlights the potential for developing therapies that enhance or mimic the body's own protective mechanisms against tryptase-mediated inflammation.
Overview
APC 366 is a novel non-peptidic inhibitor specifically targeting human mast cell tryptase, an enzyme implicated in various allergic and inflammatory conditions, including asthma. This compound has garnered attention for its potential therapeutic applications in managing allergic airway responses and other conditions associated with tryptase activity. The structural characterization of APC 366 reveals a complex molecular architecture that facilitates its inhibitory action.
Source and Classification
APC 366 is derived from a series of synthetic compounds designed to inhibit the enzymatic activity of tryptase. It falls under the classification of serine protease inhibitors, specifically targeting mast cell tryptase. The compound is often referenced in studies examining its efficacy in reducing allergic reactions and inflammation in various animal models, including pigs and rats.
Synthesis Analysis
Methods and Technical Details
The synthesis of APC 366 involves several steps, typically starting from a core pharmacophoric structure that includes a piperidinyl moiety. The process includes:
Formation of the Core Structure: The initial step often employs acylation reactions to introduce various functional groups onto the piperidine ring.
Purification: Crude products are purified using techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC) to isolate the desired compound with high purity.
Yield: Typical yields for APC 366 synthesis can vary, with reported yields around 6% after purification processes.
The detailed synthetic pathway involves specific reagents and conditions, such as the use of trifluoroacetic acid for deprotection steps and various solvents like dichloromethane for reaction media.
Molecular Structure Analysis
Structure and Data
APC 366 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is C23H28N2O4, with a molecular weight of approximately 416.48 g/mol.
Key structural features include:
A piperidine ring
A hydroxynaphthyl group
Multiple aromatic systems that enhance binding affinity to tryptase
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques for confirming the structure and purity of APC 366.
Chemical Reactions Analysis
Reactions and Technical Details
APC 366 primarily functions through irreversible inhibition of tryptase, which is a serine protease. The mechanism involves:
Binding: The compound binds to the active site of tryptase, leading to a conformational change that inhibits its enzymatic activity.
Isomerization: The hydroxynaphthyl group undergoes slow isomerization, which is crucial for the irreversible nature of the inhibition.
Experimental studies have shown that APC 366 effectively reduces tryptase activity in vitro and in vivo, demonstrating significant promise as a therapeutic agent.
Mechanism of Action
Process and Data
The mechanism by which APC 366 exerts its effects involves several steps:
Inhibition of Tryptase Activity: By binding to the active site, APC 366 prevents tryptase from cleaving its substrates, which are involved in inflammatory pathways.
Reduction of Inflammatory Mediators: In animal models, administration of APC 366 has been shown to decrease levels of histamine release and other inflammatory mediators following allergen exposure.
Clinical Implications: Studies indicate that this inhibition can lead to improved lung function in asthmatic models by reducing airway resistance and enhancing dynamic lung compliance.
Data from various studies support these findings, indicating that APC 366 may serve as an effective treatment for conditions exacerbated by elevated tryptase levels.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
APC 366 exhibits several notable physical and chemical properties:
Appearance: Typically appears as a white solid or crystalline powder.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
Stability: Stability under various conditions has been assessed, revealing that it maintains efficacy over time when stored properly.
Analytical methods such as HPLC have been employed to assess purity levels, while thermal analysis techniques can provide insights into stability profiles.
Applications
Scientific Uses
APC 366 has potential applications across various fields:
Asthma Treatment: Its primary application is in managing allergic airway responses in asthma patients by inhibiting mast cell tryptase.
Research Tool: Used in laboratory settings to study the role of tryptase in inflammation and allergic responses.
Potential Cancer Therapy: Emerging research suggests that inhibiting tryptase may also impact tumor angiogenesis, making it a candidate for further investigation in oncology contexts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Corticorelin Ovine Triflutate is a trifluoroacetate salt of ovine corticotropin-releasing hormone (CRH), a 41 amino acids peptide similar to human CRH, used as a diagnostic agent. Corticorelin ovine triflutate is a potent stimulator of adrenocorticotropic hormone (ACTH), secreted from the anterior pituitary gland. In turn, ACTH stimulates cortisol production from the adrenal cortex and is regulated by a negative feedback mechanism. Corticorelin ovine triflutate is used as a diagnostic tool in differentiating pituitary and ectopic production of ACTH. Corticorelin Ovine is a recombinant ovine corticotropin-releasing hormone (CRH), a 41 amino acids peptide similar to human CRH, used as a diagnostic agent. Corticorelin ovine is a potent stimulator of adrenocorticotropic hormone (ACTH), secreted from the anterior pituitary gland. In turn, ACTH stimulates cortisol production from the adrenal cortex and is regulated by a negative feedback mechanism. Corticorelin ovine triflutate is used as a diagnostic tool in differentiating pituitary and ectopic production of ACTH. See also: Corticorelin Ovine Triflutate (has salt form).
Corticorelin is a polypeptide. Corticotropin-releasing factor is studied in the treatment of brain cancer. It is made naturally by the hypothalamus (a part of the brain) and can also be made in the laboratory. Human corticotropin-releasing factor may help reduce symptoms caused by edema (swelling) of the brain. It is a type of neurohormone, also called hCRF. Therapeutic Corticotropin-Releasing Factor is any synthetic therapeutic agent which is chemically identical to or similar to the endogenous human corticotropin-releasing factor (hCRF). Synthesized in the hypothalamus, hCRF stimulates the anterior pituitary gland to secrete adrenocorticotropic hormone (ACTH). In cerebral edema, hCRF acts by impeding the flow of fluid from blood vessels into brain tissue, thereby decreasing edema and stabilizing intracranial pressure. This agent possesses anti-edema properties independent of adrenal gland function. (NCI05)
L-Tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide. The C-terminal tetrapeptide of gastrin. It is the smallest peptide fragment of gastrin which has the same physiological and pharmacological activity as gastrin.
S-carboxymethyl-L-cysteine is an L-cysteine thioether that is L-cysteine in which the hydrogen of the thiol group has been replaced by a carboxymethyl group. It has a role as a mucolytic. It is a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of a S-carboxylatomethyl-L-cysteine(1-). Dyspnea and cough are common symptoms of chronic obstructive pulmonary disease (COPD) and other respiratory conditions characterized by increased mucus production. Individuals with COPD have a greater risk of pulmonary infection due to the growth and accumulation of viruses and bacteria in thick bronchial mucus. Carbocisteine is a mucolytic drug that alleviates respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled. Several licenses for this drug were withdrawn following serious and fatal paradoxical effects after carbocisteine therapy in children; respiratory dress, dyspnea, and cough aggravation were reported by physicians in France and Italy. Carbocisteine is currently not FDA or Health Canada approved, but is approved for use in Asia, Europe, and South America. S-Carboxymethyl-L-cysteine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). A compound formed when iodoacetic acid reacts with sulfhydryl groups in proteins. It has been used as an anti-infective nasal spray with mucolytic and expectorant action.
Carbetocin is oxytocin in which the hydrogen on the phenolic hydroxy group is substituted by methyl, the amino group on the cysteine residue is substituted by hydrogen, and the sulfur of the cysteine residue is replaced by a methylene group. A synthetic carba-analogue of oxytocin, it is used to control bleeding after giving birth. Like oxytocin, it causes contraction of the uterus. It has a role as an oxytocic. Carbetocin is a drug used to control postpartum hemorrhage, bleeding after giving birth. It is an analogue of oxytocin, and its action is similar to that of oxytocin -- it causes contraction of the uterus. Carbetocin is a long-acting synthetic agonist analogue of human oxytocin, with antihemorrhagic and uterotonic activities. Upon administration, carbetocin targets, binds to and activates peripheral oxytocin receptors that are present on the smooth musculature of the uterus. This causes uterus contractions and prevents excessive bleeding after childbirth, particularly following Cesarean section, and may be used to decrease blood loss during hysteroscopic myomectomy.
Calcitonin is a 32-membered heterodetic cyclic peptide comprising the sequence Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro-NH2 cyclised by a disulfide bridge between the two Cys residues at positions 1 and 7. It has a role as a metabolite and a bone density conservation agent. It is a heterodetic cyclic peptide, a polypeptide and a peptide hormone. Synthetic peptide, 32 residues long formulated as a nasal spray. A peptide hormone that lowers calcium concentration in the blood. In humans, it is released by thyroid cells and acts to decrease the formation and absorptive activity of osteoclasts. Its role in regulating plasma calcium is much greater in children and in certain diseases than in normal adults.
Buserelin acetate is an organic molecular entity. Buserelin is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LHRH) agonist, which stimulates the pituitary gland's gonadotrophin-releasing hormone receptor (GnRHR). It is used in prostate cancer treatment. Buserelin is a synthetic analog of gonadotropin-releasing hormone (GnRH). Buserelin binds to and activates pituitary gonadotropin releasing hormone (GnRH) receptors. Prolonged administration of buserelin results in sustained inhibition of gonadotropin production, suppression of testicular and ovarian steroidogenesis, and reduced levels of circulating gonadotropin and gonadal steroids. Buserelin is more potent that GnRH. (NCI04) A potent synthetic analog of GONADOTROPIN-RELEASING HORMONE with D-serine substitution at residue 6, glycine10 deletion, and other modifications. See also: Buserelin (has active moiety).